An In-depth Technical Guide to 2-Bromo-4'-methylacetophenone
An In-depth Technical Guide to 2-Bromo-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromo-4'-methylacetophenone, a key building block in organic and medicinal chemistry. It covers its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a focus on its role in drug discovery and development.
Core Properties and Identification
2-Bromo-4'-methylacetophenone, also known as 4-Methylphenacyl bromide, is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Its utility stems from the presence of a reactive bromine atom alpha to a carbonyl group, making it an excellent substrate for nucleophilic substitution reactions.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 619-41-0[3][4][5] |
| Molecular Formula | C₉H₉BrO[3][4][5] |
| Synonyms | 2-Bromo-1-(4-methylphenyl)ethanone, 4-(Bromoacetyl)toluene, 4-Methylphenacyl bromide[1] |
| InChI Key | KRVGXFREOJHJAX-UHFFFAOYSA-N[4] |
| SMILES | Cc1ccc(cc1)C(=O)CBr |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 213.07 g/mol [3][6][7] |
| Appearance | White to pale yellow or light green crystalline powder.[1][5][8] |
| Melting Point | 45-49 °C[1][5][9] |
| Boiling Point | 238-239 °C (at 760 mmHg)[5][9]; 105 °C (at 0.1 mmHg)[2] |
| Density | 1.4 ± 0.1 g/cm³[5] |
| Flash Point | 74.4 ± 7.7 °C[5]; >110°C[2] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297).[5] |
| Stability | Stable under recommended storage conditions, but incompatible with strong oxidizing agents and strong bases.[1][2][9] |
Reactivity and Chemical Behavior
The primary reactivity of 2-Bromo-4'-methylacetophenone is centered on the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group. This makes the bromine atom an excellent leaving group for Sₙ2 nucleophilic substitution reactions.[2] This reactivity is fundamental to its role as a building block for introducing the 4-methylphenacyl group into various molecular scaffolds.[2]
Common transformations include reactions with:
-
Amines: to form α-amino ketones.[2]
-
Thiols: used in purification methods like the fluorous thiol quenching technique.[2][10]
-
Azides: to produce α-azido ketones.[11]
-
Carboxylates and other nucleophiles: to create a wide range of esters and other derivatives.
The carbonyl group can also undergo typical ketone reactions, such as reduction to a secondary alcohol.[11]
Caption: General Sₙ2 reactivity pathway.
Synthesis Methodologies
Several methods exist for the synthesis of 2-Bromo-4'-methylacetophenone. A common and efficient laboratory-scale approach is the α-bromination of the parent ketone, 4'-methylacetophenone (B140295).
Experimental Protocol: Synthesis via Bromination of 4'-Methylacetophenone
This protocol is based on a general procedure for the α-bromination of ketones.
Materials:
-
4'-Methylacetophenone
-
N-Bromosuccinimide (NBS) or Dibromo-p-toluenesulfonamide (TsNBr₂)[3]
-
Acetone (B3395972) and Water (solvent)[3]
-
Sodium thiosulfate (B1220275)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Procedure:
-
Dissolve 4'-methylacetophenone (1 mmol) in a solvent mixture of acetone (3 mL) and water (0.1 mL) in a suitable reaction flask at room temperature.[3]
-
Slowly add the brominating agent, such as dibromo-p-toluenesulfonamide (2.2 mmol), to the solution while stirring.[3]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess brominating agent by adding sodium thiosulfate (~200 mg) and continue stirring for 10 minutes.[3]
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.[3]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica gel, using a petroleum ether-ethyl acetate mixture as the eluent, to yield pure 2-Bromo-4'-methylacetophenone.[3]
Caption: Experimental workflow for synthesis.
Applications in Drug Development and Organic Synthesis
2-Bromo-4'-methylacetophenone is a valuable intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical ingredients.[1][7] Its ability to readily react with nucleophiles allows for the construction of complex heterocyclic systems, which are common scaffolds in medicinal chemistry.
Key Applications:
-
Synthesis of Imidazole (B134444) Derivatives: It is a key precursor in the synthesis of substituted imidazoles. For instance, it reacts with formamidine (B1211174) acetate in a cyclization reaction to form 4-(p-tolyl)imidazole, a core structure in various bioactive compounds.
-
Preparation of Pyrazole-imidazole Compounds: It has been used in the preparation of novel pyrazole-imidazole compounds with potential therapeutic applications.[5]
-
Synthesis of Chiral Alcohols: The compound is utilized in asymmetric reactions to prepare chiral α-fluoroalkoxy alcohols, which are important chiral building blocks.[5]
-
Building Block for Heterocycles: It serves as a starting material for the synthesis of various heterocyclic compounds like hydroxyquinolinones and N-derivatized carboxamides.[2][10] These structures are of significant interest in medicinal chemistry research.[2]
Experimental Protocol: Synthesis of 4-(4-methylphenyl)imidazole
This protocol outlines a general procedure for the synthesis of imidazole derivatives from α-haloketones.
Materials:
-
2-Bromo-4'-methylacetophenone
-
Formamidine acetate
-
Ethylene (B1197577) glycol (solvent)
-
Potassium carbonate (acid scavenger)
-
Ethyl acetate
-
Saturated sodium chloride solution
Procedure:
-
Dissolve 2-Bromo-4'-methylacetophenone in ethylene glycol in a reaction vessel and heat to 50-60 °C.[12]
-
Add formamidine acetate in portions over approximately 1 hour, maintaining the temperature. Allow the nucleophilic substitution to proceed for about 2 hours.[12]
-
Cool the reaction mixture to 30-35 °C and add potassium carbonate as an acid scavenger to facilitate the cyclization step.[12]
-
Maintain this temperature for 5-6 hours, then heat to 80-90 °C to ensure the reaction goes to completion over another 5-6 hours.[12]
-
After the reaction is complete, remove the ethylene glycol via vacuum distillation.
-
Cool the residue and partition it between ethyl acetate and water. Adjust the pH of the aqueous layer to ~8 with a sodium hydroxide (B78521) solution.[12]
-
Separate the layers and wash the organic layer with a saturated sodium chloride solution.[12]
-
Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified by recrystallization.[12]
Caption: Reaction pathway for imidazole synthesis.
Safety and Handling
2-Bromo-4'-methylacetophenone is an irritant and should be handled with care. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][6]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid breathing dust.
-
Storage: Store in a cool, dry, and well-ventilated place (recommended 2-8°C) in a tightly sealed container.[2][5][13] Keep away from heat sources and incompatible materials such as strong oxidizing agents and bases.[1][9]
References
- 1. innospk.com [innospk.com]
- 2. 2-Bromo-4'-methylacetophenone|CAS 619-41-0|Supplier [benchchem.com]
- 3. 2-Bromo-4'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromo-4'-methylacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 5. Page loading... [guidechem.com]
- 6. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2-Bromo-4'-methylacetophenone, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-Bromo-4'-methylacetophenone | 619-41-0 [chemicalbook.com]
- 10. 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0, India 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0 Manufacturers, China 2-Bromo-4′-methylacetophenone, 90%+ 619-41-0 Suppliers [ottokemi.com]
- 11. Page loading... [wap.guidechem.com]
- 12. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
